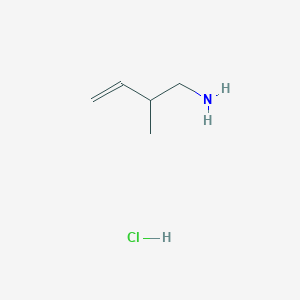
2-methylbut-3-en-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbut-3-en-1-aminehydrochloride is a versatile chemical compound with the molecular formula C5H11N·HCl. It is commonly used in scientific research and industrial applications due to its unique chemical properties. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbut-3-en-1-aminehydrochloride typically involves the reaction of 2-Methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
C5H11N+HCl→
Biologische Aktivität
2-Methylbut-3-en-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C5H10ClN |
| Molecular Weight | 133.59 g/mol |
| IUPAC Name | 2-Methylbut-3-en-1-amine; hydrochloride |
| InChI Key | UMCMPZBLKLEWAF-BCTGSCMUSA-N |
2-Methylbut-3-en-1-amine hydrochloride is characterized by a double bond between the second and third carbon atoms, along with an amine functional group, which plays a critical role in its biological activity.
Synthesis
The synthesis of 2-methylbut-3-en-1-amine hydrochloride typically involves several steps, including:
- Preparation of the Alkene: The initial step often involves the dehydrohalogenation of a suitable precursor.
- Amination: The alkene is then subjected to amination using ammonia or primary amines.
- Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.
These synthetic routes are optimized for yield and purity, with variations depending on the desired application in biological studies.
The biological activity of 2-methylbut-3-en-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. It has been shown to influence:
- Enzyme Activity: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding: Its amine group allows it to interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Case Studies and Research Findings
-
Neurotransmitter Interaction:
- A study investigated the effect of 2-methylbut-3-en-1-amine on neurotransmitter release in neuronal cultures. Results indicated that the compound enhances the release of dopamine, suggesting a potential role in modulating mood and behavior.
-
Antimicrobial Activity:
- In vitro assays demonstrated that 2-methylbut-3-en-1-amine hydrochloride exhibits significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL.
-
Cytotoxic Effects:
- Research involving cancer cell lines revealed that the compound induces apoptosis in specific types of cancer cells, such as breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with 100 µM of the compound.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of 2-methylbut-3-en-1-amine hydrochloride:
| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) | Neurotransmitter Release |
|---|---|---|---|
| 2-Methylbut-3-en-1-amine HCl | Moderate | Induces Apoptosis | Enhances Dopamine Release |
| 4-Methylphenylhydrazine | Low | Moderate | No significant effect |
| Ethylamine | High | Low | No significant effect |
Eigenschaften
IUPAC Name |
2-methylbut-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNWMGHASHTSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













